molecular formula C10H16ClN B8322896 4-(5-Chloro-pent-1-ynyl)-piperidine

4-(5-Chloro-pent-1-ynyl)-piperidine

Cat. No. B8322896
M. Wt: 185.69 g/mol
InChI Key: WXRXKHNCXZOKPL-UHFFFAOYSA-N
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Patent
US06964974B2

Procedure details

A solution of 14.6 g (16.3 mmol) of the crude 4-(5-Chloro-pent-1-ynyl)-piperidine-1-carboxylic acid tert-butyl ester in 44 ml CH2Cl2 was treated with 44 ml of TFA at 0° C. (for 20 min). The reaction was evaporated and partitioned between aqueous 10% KHSO4/Et2O (3×). The aqueous phase was adjusted to pH>10 by adding 1N NaOH and extracted with EtOAc (3×) The organic phase was dried over Na2SO4 and evaporated to give 1.41 g (50% over two steps) of 4-(5-Chloro-pent-1-ynyl)-piperidine, MS: 186 (MH+, 1Cl).
Name
4-(5-Chloro-pent-1-ynyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14]#[C:15][CH2:16][CH2:17][CH2:18][Cl:19])[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:19][CH2:18][CH2:17][CH2:16][C:15]#[C:14][CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1

Inputs

Step One
Name
4-(5-Chloro-pent-1-ynyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
14.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C#CCCCCl
Name
Quantity
44 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
44 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evaporated
CUSTOM
Type
CUSTOM
Details
partitioned between aqueous 10% KHSO4/Et2O (3×)
ADDITION
Type
ADDITION
Details
by adding 1N NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×) The organic phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClCCCC#CC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.41 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 46.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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